2-Decaprenylphenol

Descripción

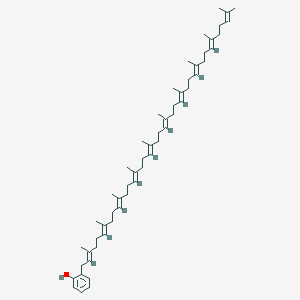

2-Decaprenylphenol is a prenylated phenolic compound characterized by a decaprenyl (10-isoprene unit) side chain attached to a phenol moiety. It is identified via chromatographic properties, ultraviolet (UV) absorption maxima at 272 nm and 279 nm in cyclohexane, and a mass spectrometry peak at m/e = 764 . This compound plays a critical role in bacterial biosynthesis pathways, particularly as a precursor in the synthesis of quinones like ubiquinone (Coenzyme Q) . Its structure features a hydroxyl group at the C2 position of the aromatic ring, which is pivotal for its reactivity and downstream biochemical modifications .

Propiedades

Fórmula molecular |

C56H86O |

|---|---|

Peso molecular |

775.3 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |

InChI |

InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |

Clave InChI |

ITHUBQNZOUHCMG-GBBROCKZSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Properties of this compound and 2-Decaprenyl-6-Methoxyphenol

Key Findings:

Structural Differences : The 6-methoxy derivative differs by a methyl group at C6, increasing its molecular weight by 14 Da .

UV Absorption : Both compounds share identical UV profiles, indicating conserved aromaticity .

Chromatography : The methoxy group enhances hydrophobicity, altering retention times in chromatographic separation .

Biosynthesis: this compound is methylated at C6 using S-adenosyl methionine (SAM) to form the 6-methoxy derivative, a critical step in quinone biosynthesis .

Broader Context: Comparison with Other Phenolic Compounds

- 4,4'-(Propane-2,2-diyl)diphenol: A rigid, symmetric diphenol used in polymer synthesis. Unlike this compound, it lacks a prenyl chain and participates in industrial rather than biological processes .

- 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge, conferring thermal stability. Its applications diverge entirely from this compound, emphasizing material science over biochemistry .

Research Implications

Biochemical Pathways: The methylation of this compound highlights SAM-dependent modifications in microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.